penarolide sulfate A2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Penarolide sulfate A2, also known as this compound, is a useful research compound. Its molecular formula is C35H62NNa3O15S3 and its molecular weight is 902 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Structure and Synthesis

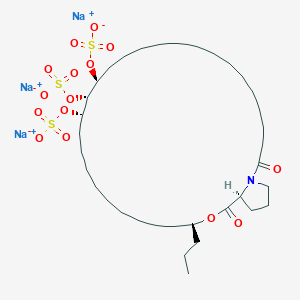

Penarolide sulfate A2 is a 31-membered macrolide characterized by three sulfate groups and a proline residue. The compound was first synthesized through a convergent total synthesis involving 16 linear steps, yielding an overall efficiency of 4.8% . Key synthetic steps included:

- Brown asymmetric allylation

- Olefin cross-metathesis

- Alkyne-epoxide coupling

- Macrolactamization

This synthesis not only demonstrates the compound's structural complexity but also highlights the innovative methodologies employed in its creation.

Anti-Yeast Activity

This compound has been identified as an effective inhibitor of α-glucosidase, an enzyme associated with carbohydrate metabolism. The compound exhibited anti-yeast activity with an IC50 value of 4.87 μg/mL, which indicates its potential as a therapeutic agent in managing conditions like diabetes and fungal infections . The fully desulfated derivative showed a higher IC50 value of 10.74 μg/mL, suggesting that the sulfate groups play a crucial role in enhancing its biological activity.

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 4.87 |

| Fully Desulfated Derivative | 10.74 |

Applications in Medicinal Chemistry

The primary application of this compound lies in its potential as an anti-diabetic and anti-fungal agent due to its α-glucosidase inhibitory activity. This makes it a candidate for further development in pharmaceutical formulations aimed at treating metabolic disorders.

Case Study: α-Glucosidase Inhibition

A study conducted to evaluate the efficacy of this compound demonstrated its ability to inhibit yeast α-glucosidase effectively. This study involved comparing the activity of this compound with other known inhibitors, reinforcing its potential therapeutic applications.

Applications in Cosmetics

Beyond medicinal uses, this compound may also find applications in cosmetic formulations due to its unique chemical properties. The presence of sulfate groups can enhance skin penetration and bioavailability, making it suitable for topical applications aimed at improving skin health.

Potential Cosmetic Benefits

- Moisturization : The compound's structure may contribute to enhanced hydration properties.

- Anti-aging : Its biological activity could be leveraged in formulations targeting skin aging by inhibiting enzymes that break down collagen.

- Skin Protection : The anti-fungal properties could help protect skin from microbial infections.

特性

分子式 |

C35H62NNa3O15S3 |

|---|---|

分子量 |

902 g/mol |

IUPAC名 |

trisodium;[(16S,17R,18S,28S,31S)-2,30-dioxo-28-propyl-16,17-disulfonatooxy-29-oxa-1-azabicyclo[29.3.0]tetratriacontan-18-yl] sulfate |

InChI |

InChI=1S/C35H65NO15S3.3Na/c1-2-22-29-23-17-13-9-8-11-15-19-26-32(50-53(42,43)44)34(51-54(45,46)47)31(49-52(39,40)41)25-18-14-10-6-4-3-5-7-12-16-20-27-33(37)36-28-21-24-30(36)35(38)48-29;;;/h29-32,34H,2-28H2,1H3,(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3/t29-,30-,31-,32-,34+;;;/m0.../s1 |

InChIキー |

OIDGXCXLVMKBKY-IOPCYSFISA-K |

異性体SMILES |

CCC[C@H]1CCCCCCCCC[C@@H]([C@@H]([C@H](CCCCCCCCCCCCCC(=O)N2CCC[C@H]2C(=O)O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |

正規SMILES |

CCCC1CCCCCCCCCC(C(C(CCCCCCCCCCCCCC(=O)N2CCCC2C(=O)O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |

同義語 |

penarolide sulfate A2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。